Benzyl 3-aminoazetidine-1-carboxylate hydrochloride Benzyl 3-aminoazetidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203295-44-6
VCID: VC0176060
InChI: InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
SMILES: C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.703

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

CAS No.: 1203295-44-6

Cat. No.: VC0176060

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.703

* For research use only. Not for human or veterinary use.

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride - 1203295-44-6

Specification

CAS No. 1203295-44-6
Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
IUPAC Name benzyl 3-aminoazetidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Standard InChI Key XUMHHJPWIBFPJM-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl

Introduction

Chemical Properties and Structure

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is characterized by several key chemical properties that define its behavior in various chemical reactions and applications.

Basic Identification

The compound is identified by the CAS number 1203295-44-6 and has a molecular formula of C11H15ClN2O2. It has a molecular weight of 242.703 g/mol and is also known by synonyms such as 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride . The non-hydrochloride form (free base) has the CAS number 112257-20-2 with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .

Structural Characteristics

The compound features:

  • A four-membered azetidine ring (saturated heterocycle) containing one nitrogen atom

  • An amino group at the 3-position of the azetidine ring

  • A carboxylate group at the 1-position, linked to a benzyl moiety

  • A hydrochloride salt form, which enhances its solubility in polar solvents

The constrained four-membered ring structure of azetidine imparts unique conformational properties to the molecule, which can influence its reactivity and biological activity.

Physicochemical Properties

The physicochemical properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride are summarized in the following table:

PropertyValueReference
Molecular FormulaC11H15ClN2O2
Molecular Weight242.703 g/mol
Physical StateSolid (typically a white to off-white powder)
SolubilityEnhanced solubility in polar solvents, particularly water (due to HCl salt)
IUPAC Namebenzyl 3-aminoazetidine-1-carboxylate;hydrochloride
Standard InChIInChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Standard InChIKeyXUMHHJPWIBFPJM-UHFFFAOYSA-N
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl

The benzyl group contributes to the compound's lipophilicity, while the amino group provides a site for further functionalization through various reactions including nucleophilic substitutions and coupling reactions .

Synthesis and Preparation

The synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves multi-step organic reactions starting from appropriate precursors.

Key Intermediates

N-Benzyl-3-bromoazetidine has been identified as a potential intermediate in the synthesis of 3-aliphatic amino-substituted azetidine derivatives . This suggests that similar intermediates might be involved in the synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

Applications in Organic Synthesis

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a valuable intermediate in various organic synthetic pathways.

Synthesis of Heterocycles

The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles. These heterocycles are of considerable interest due to their potential biological activities, especially as inhibitors in various biochemical pathways.

Functionalization of the Azetidine Scaffold

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of 242.703 g/mol.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands corresponding to:

  • N-H stretching of the amino group

  • C=O stretching of the carboxylate group

  • C-N stretching of the azetidine ring

  • C-H stretching and bending vibrations of the aromatic and aliphatic portions

Related Compounds and Derivatives

Several compounds structurally related to Benzyl 3-aminoazetidine-1-carboxylate hydrochloride have been investigated and may share similar properties or applications.

Free Base Form

The free base form, Benzyl 3-aminoazetidine-1-carboxylate (CAS: 112257-20-2), differs from the hydrochloride salt in its solubility properties and reactivity . The absence of the hydrochloride counter-ion results in decreased water solubility but potentially increased solubility in less polar organic solvents.

Structurally Similar Compounds

Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 1016731-24-0) features an additional methylene group between the azetidine ring and the amino group. This structural difference may result in altered reactivity and potential biological activities.

Comparative Analysis

The following table compares key properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride with related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureReference
Benzyl 3-aminoazetidine-1-carboxylate hydrochloride1203295-44-6C11H15ClN2O2242.703Amino group directly on azetidine ring; HCl salt
Benzyl 3-aminoazetidine-1-carboxylate (free base)112257-20-2C11H14N2O2206.24Amino group directly on azetidine ring
Benzyl 3-(aminomethyl)azetidine-1-carboxylate1016731-24-0C12H16N2O2220.27Aminomethyl group on azetidine ring

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